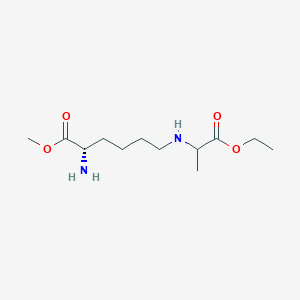

Nepsilon-(Ethoxycarbonylethyl)-L-lysine Methyl Ester (Mixture of Diastereomers)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Nepsilon-(Ethoxycarbonylethyl)-L-lysine Methyl Ester (Mixture of Diastereomers), or NEME, is a synthetic compound used for a variety of research applications. It is a compound made up of two amino acids, ethyl ester and methyl ester, and is a mixture of diastereomers. NEME has a variety of applications within the scientific research community, including its use as a molecular probe, a molecular scaffold, and as a synthetic substrate.

Applications De Recherche Scientifique

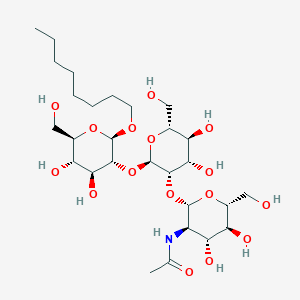

Enzymatic Crosslinking and Bio-inspired Materials

Poly(L-lysine)s modified with Nepsilon-substituted tetrapeptides have been synthesized to function as substrates for tyrosinase, enabling enzyme-mediated interpolymer cross-linking. This approach has led to the creation of bio-inspired hybrid fibers with enhanced mechanical strengths, highlighting the potential of lysine derivatives in reinforcing materials inspired by biological processes (Tonegawa et al., 2004).

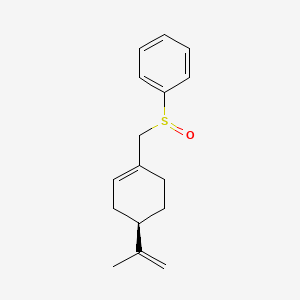

Organogelation Properties

The organogelation behavior of Nepsilon-dodecyl-L-lysine esters has been explored, revealing that the combination of lysine with various L-amino acids can lead to the formation of organogels. This study showcases the significance of selecting suitable amine and acid components to control organogelation properties, pointing to applications in material science for creating structured organic phases (Suzuki et al., 2009).

Block Copolymer Synthesis for Biomedical Applications

Research on the synthesis of block copolymers through the ring-opening polymerization of Nepsilon-substituted lysine derivatives, such as poly(L-lactide)-b-poly(Nepsilon-(Z)-L-lysine), has been conducted. These studies underscore the role of lysine derivatives in the development of polymers with potential applications in drug delivery and tissue engineering (Fan et al., 2005).

Enhancement of Osteoblast Attachment and Growth

Amphiphilic triblock copolymers containing lysine derivatives have shown to improve surface properties for promoting osteoblast adhesion and proliferation. This indicates their utility in cell delivery systems and tissue engineering solutions (Peng et al., 2009).

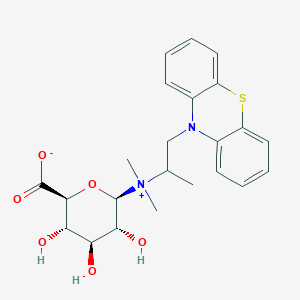

Racemization Studies in Peptide Synthesis

Studies on diastereomeric peptide derivatives, including those involving N-benzoyl-D,L-X-N epsilon-benzyloxycarbonyl-L-lysine methyl ester, provide insights into racemization during peptide synthesis. This research has implications for understanding the stability and reactivity of peptide bonds in synthetic chemistry (Benoiton et al., 2009).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The global surfactant market, which includes esters, was valued at $41.3 billion in 2019 and is expected to reach $58.5 billion by 2027 . The dynamic increase in the production of non-ionic surfactants is related to the increased demand for raw materials for the production of liquid detergents, where ethoxylates are proved to be the most suitable .

Propriétés

IUPAC Name |

methyl (2S)-2-amino-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O4/c1-4-18-11(15)9(2)14-8-6-5-7-10(13)12(16)17-3/h9-10,14H,4-8,13H2,1-3H3/t9?,10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJTUJLFAVAPQNV-AXDSSHIGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)NCCCCC(C(=O)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C(C)NCCCC[C@@H](C(=O)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747726 |

Source

|

| Record name | Methyl N~6~-(1-ethoxy-1-oxopropan-2-yl)-L-lysinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103954-36-5 |

Source

|

| Record name | Methyl N~6~-(1-ethoxy-1-oxopropan-2-yl)-L-lysinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Diphenyl[(trimethylstannyl)methyl]silane](/img/structure/B1146760.png)